![molecular formula C14H21N3OS B5762081 N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as MET, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurological disorders, this compound has been investigated for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease. In cardiovascular diseases, this compound has been found to possess anti-inflammatory and anti-atherogenic properties, making it a potential therapeutic agent for the treatment of atherosclerosis.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell growth. Additionally, this compound has been found to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce oxidative stress by scavenging free radicals. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, this compound has been found to be stable under various conditions, making it a suitable compound for use in various assays and experiments. However, one limitation of using this compound in lab experiments is its relatively low solubility, which may limit its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, including its potential use in combination with other anti-cancer agents, its use in drug delivery systems, and its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers for its therapeutic efficacy. Overall, this compound shows great promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction of 2-methylphenylisothiocyanate with 4-morpholineethanamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-12-4-2-3-5-13(12)16-14(19)15-6-7-17-8-10-18-11-9-17/h2-5H,6-11H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWNDYGWNFIYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)
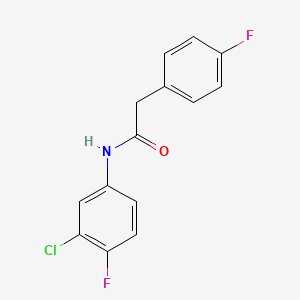
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)

![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)
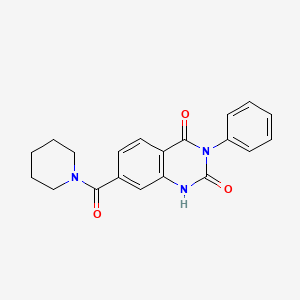
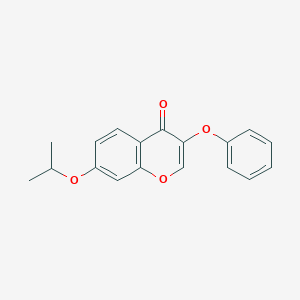
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
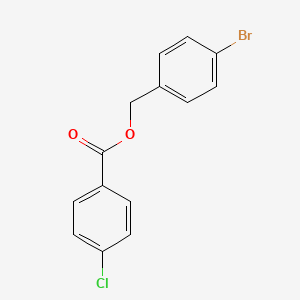
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)
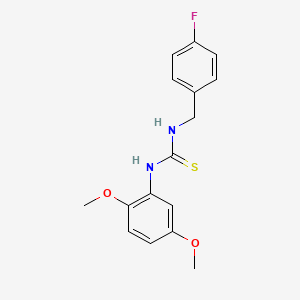
![2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)
